molecular formula C15H30N2O2Si B129785 O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) CAS No. 156145-66-3

O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime)

Cat. No.: B129785
CAS No.: 156145-66-3
M. Wt: 298.50 g/mol
InChI Key: NKUNTGYMXDVLMJ-UHFFFAOYSA-N
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Description

O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) is an organosilane compound with the molecular formula C15H30N2O2Si.

Scientific Research Applications

O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) has several scientific research applications:

Safety and Hazards

The safety and hazards associated with O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) are not explicitly mentioned in the available sources. For accurate safety and hazard information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer or supplier .

Preparation Methods

The synthesis of O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) involves the reaction of ethenylmethylsilylene with 4-methylpentan-2-one oxime. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Mechanism of Action

The mechanism of action of O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) involves its interaction with specific molecular targets and pathways. It can interfere with fertility and cause damage to specific organs through prolonged or repeated exposure. The compound may cause allergic reactions, serious eye irritation, and respiratory issues if inhaled .

Comparison with Similar Compounds

O,O’-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) can be compared with other organosilane compounds such as:

Properties

IUPAC Name

N-[ethenyl-methyl-(4-methylpentan-2-ylideneamino)oxysilyl]oxy-4-methylpentan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2Si/c1-9-20(8,18-16-14(6)10-12(2)3)19-17-15(7)11-13(4)5/h9,12-13H,1,10-11H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUNTGYMXDVLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NO[Si](C)(C=C)ON=C(C)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173804
Record name 4-Methyl-2-pentanone 2,2′-[O,O′-(ethenylmethylsilylene)dioxime]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156145-66-3
Record name 4-Methyl-2-pentanone 2,2′-[O,O′-(ethenylmethylsilylene)dioxime]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156145-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-pentanone 2,2′-[O,O′-(ethenylmethylsilylene)dioxime]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime)
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O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime)
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O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime)
Reactant of Route 4
O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime)
Reactant of Route 5
O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime)

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